molecular formula C28H25N5O4 B2699597 7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040646-77-2

7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

货号: B2699597
CAS 编号: 1040646-77-2
分子量: 495.539
InChI 键: LJYLCCLDZXJMEJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a pyrazolo[4,3-c]pyridin-3(5H)-one core substituted with a phenyl group at position 2, an ethyl group at position 5, and a 4-(benzofuran-2-carbonyl)piperazine-1-carbonyl moiety at position 5.

属性

IUPAC Name

7-[4-(1-benzofuran-2-carbonyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4/c1-2-30-17-21(25-22(18-30)27(35)33(29-25)20-9-4-3-5-10-20)26(34)31-12-14-32(15-13-31)28(36)24-16-19-8-6-7-11-23(19)37-24/h3-11,16-18H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYLCCLDZXJMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

7-(4-(benzofuran-2-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a benzofuran moiety and a piperazine ring, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C28H25N5O4
  • Molecular Weight : 495.5 g/mol
  • CAS Number : 1040646-77-2

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound exhibit diverse biological activities, including anti-tubercular effects and potential anti-cancer properties. The following sections detail specific biological activities and findings from recent studies.

Anti-Tubercular Activity

Recent studies have shown that compounds similar to this pyrazolo[4,3-c]pyridine derivative can exhibit significant anti-tubercular activity. For instance, a related series of compounds demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. These findings suggest that the compound may also possess similar efficacy against tuberculosis due to its structural features that enhance interaction with bacterial targets .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. Docking studies indicate that the compound can bind effectively to certain receptors and enzymes, potentially inhibiting their activity. This interaction is crucial for its pharmacological effects, particularly in targeting pathways involved in disease processes.

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that the most active compounds derived from similar structures were non-toxic, indicating a favorable safety profile for further development . This is an essential consideration for any therapeutic agent, as it suggests that the compound could be developed into a safe medication.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

StudyFindings
Study AIdentified significant anti-tubercular activity with IC50 values between 1.35 - 2.18 μM against M. tuberculosis H37Ra.
Study BDemonstrated low cytotoxicity in HEK-293 cells for several derivatives, indicating potential for safe therapeutic use.
Study CConducted docking studies revealing effective binding interactions with target proteins involved in disease pathways.

相似化合物的比较

Structural Analogues and Core Modifications

The following table summarizes key structural differences and similarities with related compounds from the evidence:

Compound Name / Reference Core Structure Key Substituents Synthesis Method Potential Application
Target Compound Pyrazolo[4,3-c]pyridin-3(5H)-one 7-(4-(Benzofuran-2-carbonyl)piperazine-1-carbonyl), 5-ethyl, 2-phenyl Multi-step coupling (inferred) Pharmaceutical (hypothesized)
7-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl analog Pyrazolo[4,3-c]pyridin-3(5H)-one 7-(4-(Furan-2-carbonyl)piperazine), 5-(2-methoxyethyl) Not specified Unknown
5-[2-Ethoxy-5-(piperazinylsulfonyl)phenyl]-pyrazolo[4,3-d]pyrimidin-7-one (Sildenafil analog) Pyrazolo[4,3-d]pyrimidin-7-one Ethoxyphenyl, piperazinylsulfonyl Multi-component reaction PDE5 inhibition
5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone Pyridazinone Phenyl, chloro, amino Not specified Herbicide (pyrazon)
4-(1H-Pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Piperazine-linked butanone Trifluoromethylphenyl, pyrazole Coupling reaction Pharmacological screening

Key Differences and Implications

Core Heterocycle: The target compound’s pyrazolo[4,3-c]pyridinone core differs from pyrazolo[4,3-d]pyrimidinones (e.g., sildenafil analogs ) in nitrogen positioning, which may alter electron distribution and binding to enzymatic targets.

Substituent Effects :

  • Benzofuran vs. Furan : The benzofuran moiety in the target compound provides extended aromaticity compared to the furan analog , likely enhancing π-π stacking interactions with hydrophobic protein pockets.
  • Piperazine Linkage : The 4-(benzofuran-2-carbonyl)piperazine group introduces a rigid, planar structure compared to the sulfonylpiperazine in sildenafil analogs . This could influence selectivity for targets like kinases or GPCRs.

Synthetic Complexity: The target compound’s synthesis likely involves coupling a benzofuran-piperazine intermediate to the pyrazolo-pyridinone core, a method distinct from the one-pot multi-component reactions used for simpler pyrano-pyrazoles . This complexity may limit scalability but offers modularity for derivatization.

常见问题

Q. What are the standard synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group coupling. Key steps include:

  • Piperazine-carbonyl coupling : Benzofuran-2-carbonyl chloride reacts with piperazine derivatives under anhydrous conditions (e.g., acetonitrile/DMF mixtures) to form the piperazine-1-carbonyl intermediate .
  • Pyrazolo-pyridine core assembly : Ethyl-substituted pyrazolo[4,3-c]pyridinone intermediates are synthesized via thermal cyclization of aminopyrazole precursors with ammonium acetate at 120°C in sealed tubes .
  • Final coupling : The piperazine-carbonyl intermediate is conjugated to the pyrazolo-pyridine core using carbodiimide-mediated amidation. Yield optimization (e.g., 49–85%) depends on solvent choice (e.g., DMF for solubility), temperature control, and purification via preparative TLC or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions (e.g., benzofuran protons at δ 6.20–6.94, pyrazole protons at δ 8.07) and confirm spatial proximity via NOESY (e.g., H-3 and CH2_2 interactions in piperazine derivatives) .
  • Elemental analysis : Validates empirical formulas (e.g., C17_{17}H15_{15}N5_5O with C: 63.54%, H: 4.71%) .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods improve synthesis optimization and reduce trial-and-error approaches?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, catalyst loading). For example, ICReDD’s reaction path search methods integrate computational and experimental data to prioritize conditions for piperazine-carbonyl coupling, reducing development time by 30–50% .

Q. How do structural modifications to the benzofuran or piperazine moieties affect biological activity?

  • Benzofuran modifications : Electron-withdrawing groups (e.g., halogens) enhance binding to aromatic receptors, as shown in analogues with 5-iodo-benzofuran derivatives (IC50_{50} improvements of 2–5×) .
  • Piperazine substitutions : N-alkylation (e.g., ethyl or benzyl groups) modulates lipophilicity and blood-brain barrier penetration. For instance, 2,3-dichlorophenyl-piperazine derivatives exhibit improved dopamine receptor affinity (Ki_i < 10 nM) .
  • Methodologies : SAR studies combine in vitro assays (e.g., enzyme inhibition) with molecular docking to map interactions with target proteins (e.g., kinases or GPCRs) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Assay standardization : Discrepancies in IC50_{50} values often arise from variations in assay protocols (e.g., ATP concentrations in kinase assays). Cross-validation using orthogonal methods (e.g., SPR vs. fluorescence polarization) is recommended .
  • Metabolic stability : Contradictory in vivo efficacy data may stem from differences in metabolic clearance (e.g., CYP450 isoforms). Microsomal stability assays and metabolite profiling (LC-MS/MS) clarify these issues .

Q. What alternative synthetic strategies (e.g., microwave-assisted or solvent-free) enhance efficiency?

  • Microwave-assisted synthesis : Reduces reaction time for pyrazolo-pyridine cyclization from 24 hours to 30 minutes, improving yields by 15–20% .
  • Solvent-free conditions : Barbituric acid condensations under solvent-free protocols (e.g., for pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones) minimize side reactions and simplify purification .

Methodological Tables

Table 1: Key Reaction Conditions for Piperazine-Carbonyl Coupling

ParameterOptimal RangeImpact on Yield/PurityReference
SolventAcetonitrile:DMF (9:1)Enhances solubility of intermediates
Temperature80–100°CPrevents decomposition
CatalystK2_2CO3_3Facilitates nucleophilic substitution
Reaction Time12–24 hoursEnsures complete coupling

Table 2: SAR Trends for Piperazine Modifications

SubstituentBiological Activity (Example Target)Key FindingReference
2,3-DichlorophenylDopamine D3_3 receptor (Ki_i = 8 nM)Improved selectivity over D2_2
4-MethylbenzylCarbonic anhydrase II (IC50_{50} = 0.2 µM)Enhanced hydrophobic interactions
5-Iodo-benzofuranTyrosine kinase (IC50_{50} = 12 nM)Increased halogen bonding

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。